Thermal Stability Comparison: PhHgCF₃ vs. PhHgCCl₂CF₃ as CF₂ Transfer Reagent
Direct head-to-head comparison demonstrates that PhHgCCl₂CF₃ is entirely inert as a CF₂ source at temperatures where PhHgCF₃ readily generates difluorocarbene. Seyferth and Hopper evaluated both compounds as potential CF₃CCl and CF₂ transfer reagents, finding that PhHgCCl₂CF₃ remains stable and unreactive even at 160 °C, whereas PhHgCF₃ efficiently transfers :CF₂ under mild thermal activation (80–85 °C) in the presence of NaI [1].
| Evidence Dimension | Thermal stability threshold for CF₂ generation |
|---|---|
| Target Compound Data | 80–85 °C with NaI in benzene |
| Comparator Or Baseline | PhHgCCl₂CF₃: no CF₂ transfer at 160 °C |
| Quantified Difference | >75 °C lower activation threshold |
| Conditions | Benzene solvent, NaI co-reagent (3 equiv), 15 hr reaction time |
Why This Matters
This difference determines whether a procurement decision yields a functional CF₂ transfer reagent or an inert compound unusable for the intended application.
- [1] Seyferth, D.; Hopper, S. P. Halomethyl-Metal Compounds. XLV. Organomercury CF₃CCl Transfer Reagents. J. Organomet. Chem. 1973, 51, 77–87. DOI: 10.1016/S0022-328X(00)85019-6 View Source
